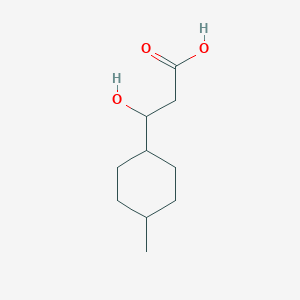
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is an organic compound characterized by a hydroxy group and a methylcyclohexyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid typically involves the hydroxylation of 3-(4-methylcyclohexyl)propanoic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common approach is the catalytic hydrogenation of 3-(4-methylcyclohexyl)propanoic acid using a palladium catalyst under hydrogen gas, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and amination reagents like ammonia or primary amines.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-(4-methylcyclohexyl)propanoic acid or 3-carboxy-3-(4-methylcyclohexyl)propanoic acid.
Reduction: Formation of 3-(4-methylcyclohexyl)propanol or 3-(4-methylcyclohexyl)propane.
Substitution: Formation of 3-chloro-3-(4-methylcyclohexyl)propanoic acid or 3-amino-3-(4-methylcyclohexyl)propanoic acid.
科学的研究の応用
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a biomarker for certain physiological conditions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.
作用機序
The mechanism of action of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The compound may also modulate oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.
類似化合物との比較
3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group on the phenyl ring.
3-Hydroxy-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom on the phenyl ring.
Uniqueness: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is unique due to the presence of the methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
3-hydroxy-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChIキー |
GVYNKJVBUMGHSF-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


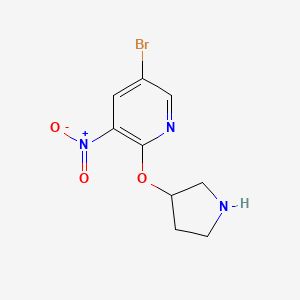

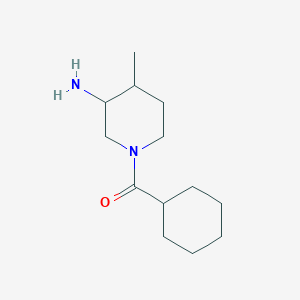
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
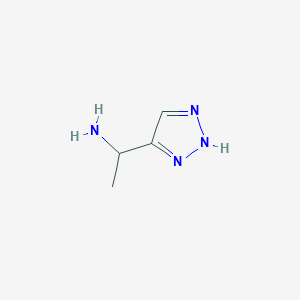
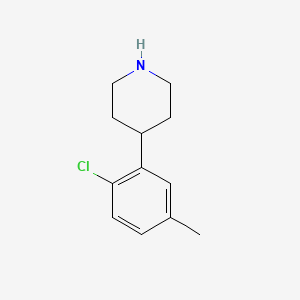
![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)

![2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)


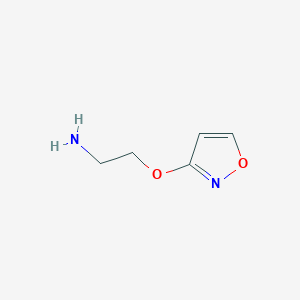
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
